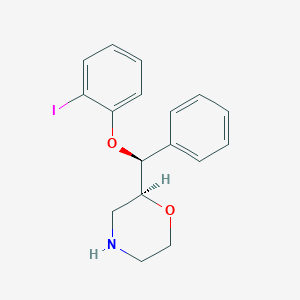
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- is a complex organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse biological and therapeutic effects, making them significant in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of morpholine derivatives typically involves a sequence of coupling, cyclization, and reduction reactions. For Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-, the synthetic route may include the following steps:
Coupling Reaction: Starting with easily available amino alcohols and α-haloacid chlorides.
Cyclization: Intramolecular cyclization to form the morpholine ring.
Reduction: Reduction of intermediates to yield the final product.
Industrial production methods often involve the use of transition metal catalysis and stereoselective synthesis to ensure high yields and purity .
Analyse Des Réactions Chimiques
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- has a wide range of scientific research applications:
Chemistry: Used as a ligand in catalysis and as an intermediate in organic synthesis.
Industry: Utilized in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Mécanisme D'action
The mechanism of action of Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cholinesterases and legumain enzymes. By binding to these enzymes, it prevents their normal function, which can lead to therapeutic effects in conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- can be compared with other morpholine derivatives such as:
Reboxetine: An antidepressant that inhibits norepinephrine reuptake.
Moclobemide: An antidepressant that acts as a reversible inhibitor of monoamine oxidase A.
Emorfazone: An antipyretic and analgesic.
The uniqueness of Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
918656-84-5 |
|---|---|
Formule moléculaire |
C17H18INO2 |
Poids moléculaire |
395.23 g/mol |
Nom IUPAC |
(2S)-2-[(S)-(2-iodophenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C17H18INO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1 |
Clé InChI |
BHMLFPOTZYRDKA-IRXDYDNUSA-N |
SMILES isomérique |
C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3I |
SMILES canonique |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
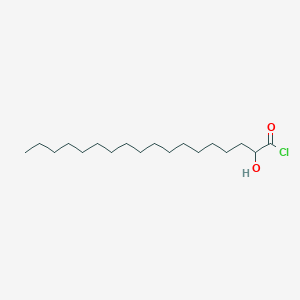
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
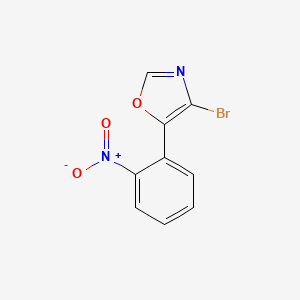

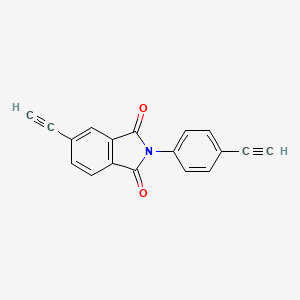
![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)

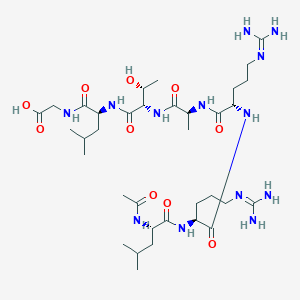
![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)

![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)
